Physicochemical Differentiation: 4-Ethylphenyl vs. 3-Methyl Core-Modified Analog — LogP and Rotatable Bond Comparison
Among the closest commercially cataloged analogs, N-(4-ethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Hit2Lead SC-7846073; MW 309) differs from the target compound by the addition of a methyl group at position 3 of the isochromene core. This single methylation increases molecular weight by approximately 14 Da and raises calculated LogP from 3.5 to 4.14, while reducing rotatable bonds from 3 to 2 . The 0.64-unit LogP increase suggests measurably higher lipophilicity for the 3-methyl analog, which would be expected to influence non-specific protein binding, aqueous solubility, and membrane partitioning in cellular assays . These differences, while not head-to-head biological data, are quantifiable and reproducible and support the non-interchangeability of the two compounds in assay contexts sensitive to lipophilicity-driven artifacts.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.5; Rotatable bonds = 3; MW = 295.33 |
| Comparator Or Baseline | N-(4-ethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (SC-7846073): LogP = 4.14; Rotatable bonds = 2; MW = 309 |
| Quantified Difference | ΔLogP = +0.64 (comparator more lipophilic); ΔRotatable bonds = −1; ΔMW = +13.67 Da |
| Conditions | Calculated physicochemical properties (Hit2Lead/ChemBridge computational platform; InvivoChem technical datasheet) |
Why This Matters
A 0.64-unit LogP difference can shift apparent IC₅₀ values in cell-based assays due to altered compound partitioning and non-specific binding; procurement decisions for SAR studies must account for this confound.
